2,6-Dimethylaniline
Overview
Description
2,6-Dimethylaniline, also known as 2,6-xylidine, is a primary arylamine. It is an aniline in which the hydrogens at the 2- and 6-positions are replaced by methyl groups . It appears as a liquid and is slightly soluble in water . It is used in the production of some anesthetics and other chemicals . It is a drug metabolite of lidocaine, a common local anesthetic and antiarrhythmic drug .
Synthesis Analysis
2,6-Dimethylaniline can be synthesized by nitration of xylene and reduction, followed by removal of the 2,4-isomer by formation of the acetate salt, and removal of the 2,5-isomer by formation of the hydrochloride salt . The 2,6-isomer is then recovered by sublimation .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylaniline is C8H11N . The structure includes a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis
2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .Physical And Chemical Properties Analysis
2,6-Dimethylaniline is a liquid . It has a molecular weight of 121.18 g/mol . It is slightly soluble in water .Scientific Research Applications
DNA Adduct Formation and Carcinogenicity
2,6-Dimethylaniline (2,6-diMeA) has been studied for its role in forming DNA adducts, which are critical in understanding its potential carcinogenicity. It forms various DNA adducts, such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, in vitro. The formation of these adducts suggests a metabolic activation profile similar to typical arylamine carcinogens, highlighting the importance of this compound in toxicological and carcinogenic research (Gonçalves, Beland, & Marques, 2001).
Environmental Degradation and Treatment
Research has explored the degradation of 2,6-Dimethylaniline in environmental contexts. Studies on the Fenton process, a method used for water treatment, have detailed the chemical oxidation of 2,6-dimethylaniline. This process resulted in various intermediates and offered insights into the potential pathways for environmental degradation of this compound (Masomboon, Ratanatamskul, & Lu, 2009).
Metabolism and Enzymatic Processes
The oxidation of 2,6-Dimethylaniline by human cytochrome P450s and liver microsomes has been a focus of research, providing understanding into its metabolic pathways. The major metabolite found in this process, 4-amino-3,5-dimethylphenol, and the formation of hemoglobin adducts in humans, suggest significant biological interactions and implications for human health (Gan, Skipper, & Tannenbaum, 2001).
Mutagenicity and Genetic Impacts
The mutagenicity of 2,6-Dimethylaniline has been studied in various organisms. An investigation into the mutagenic properties of dimethylaniline isomers in mice highlighted the genotoxic potential of 2,6-Dimethylaniline, especially in relation to its effects on DNA integrity and potential carcinogenicity (Kohara et al., 2018).
Photoreactions and Synthesis
Research has also delved into the photochemical reactions and synthesis involving 2,6-Dimethylaniline. These studies provide valuable information on its chemical properties and potential applications in synthesis, especially in the context of pharmaceuticals and industrial chemicals (Bader & Hansen, 1979).
Human Health and Exposure
Studies have examined the transfer of 2,6-Dimethylaniline to humans through various routes, including its presence as a metabolite of drugs like lidocaine and its detection in human milk. This research is crucial in understanding the implications of human exposure to this compound (Puente & Josephy, 2001).
Safety And Hazards
Future Directions
2,6-Dimethylaniline is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . Its future directions could involve further exploration of its uses in the synthesis of these and potentially other drugs.
properties
IUPAC Name |
2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H11N, Array | |
Record name | 2,6-XYLIDINE | |
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Related CAS |
88374-65-6, 21436-98-6 (hydrochloride) | |
Record name | Benzenamine, 2,6-dimethyl-, homopolymer | |
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Record name | 2,6-Xylidine | |
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DSSTOX Substance ID |
DTXSID8026307 | |
Record name | 2,6-Dimethylaniline | |
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Molecular Weight |
121.18 g/mol | |
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Physical Description |
2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |
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Boiling Point |
417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C | |
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Flash Point |
196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7 | |
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Density |
0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02 | |
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Product Name |
2,6-Dimethylaniline | |
Color/Form |
Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid | |
CAS RN |
87-62-7 | |
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Melting Point |
47.1 °F (NTP, 1992), 11.2 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Synthesis routes and methods IV
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.